molecular formula C21H20N4O B5455324 2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile

2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile

Cat. No.: B5455324
M. Wt: 344.4 g/mol
InChI Key: WNZVQZAIBXCYRA-LGMDPLHJSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include a benzimidazole ring, which is a type of heterocyclic aromatic organic compound, a phenyl group, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The benzimidazole ring and phenyl group are both aromatic and planar, while the nitrile group is linear. The morpholinyl group contains a ring structure, which could potentially introduce some three-dimensionality into the molecule .

Mechanism of Action

Without more specific information, it’s difficult to say what the mechanism of action of this compound might be. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, then future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, then future research could involve studying its properties and potential applications in more detail .

Properties

IUPAC Name

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-15-2-7-19-20(12-15)24-21(23-19)17(14-22)13-16-3-5-18(6-4-16)25-8-10-26-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVQZAIBXCYRA-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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